(5,5-Dimethyloxolan-2-yl)methanesulfonamide
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Overview
Description
(5,5-Dimethyloxolan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . It is also known by its IUPAC name, (5,5-dimethyltetrahydrofuran-2-yl)methanesulfonamide . This compound is primarily used in research and development settings and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyloxolan-2-yl)methanesulfonamide typically involves the reaction of 5,5-dimethyltetrahydrofuran with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyloxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
(5,5-Dimethyloxolan-2-yl)methanesulfonamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide compound with similar chemical properties.
N-Methylmethanesulfonamide: Another sulfonamide derivative with a methyl group attached to the nitrogen atom.
N-Ethylmethanesulfonamide: A sulfonamide compound with an ethyl group attached to the nitrogen atom.
Uniqueness
(5,5-Dimethyloxolan-2-yl)methanesulfonamide is unique due to the presence of the 5,5-dimethyloxolan ring, which imparts specific chemical and physical properties to the compound. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its specific applications in research and development .
Biological Activity
(5,5-Dimethyloxolan-2-yl)methanesulfonamide is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a 5,5-dimethyloxolan ring and a sulfonamide group, contributes to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
- Molecular Formula : C7H15NO3S
- Molecular Weight : 193.27 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide group is known for its ability to inhibit certain enzymatic activities, particularly those involved in bacterial folic acid synthesis, which is crucial for microbial growth and proliferation. This mechanism is similar to that of traditional sulfonamide antibiotics.
Biological Applications
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against human lung cancer cell lines such as A549 and HCC827. The compound's activity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.
Case Studies
A study published in August 2021 explored the antitumor activity of several methanesulfonamide derivatives, including this compound. The findings highlighted the following:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer), and MRC-5 (normal lung fibroblast).
-
IC50 Values : The compound demonstrated varying degrees of cytotoxicity across different cell lines:
Cell Line IC50 Value (μM) A549 6.75 ± 0.19 HCC827 6.26 ± 0.33 NCI-H358 6.48 ± 0.11 MRC-5 Moderate Activity
The results indicated that while the compound showed promising antitumor effects, it also affected normal fibroblast cells, suggesting a need for further optimization to enhance selectivity and reduce potential toxicity.
Similar Compounds
This compound can be compared to other sulfonamide derivatives:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Methanesulfonamide | Simple sulfonamide | Antimicrobial |
N-Methylmethanesulfonamide | Methyl group on nitrogen | Antimicrobial |
N-Ethylmethanesulfonamide | Ethyl group on nitrogen | Antimicrobial |
The unique structural feature of this compound enhances its chemical properties and biological activity compared to simpler sulfonamides.
Properties
IUPAC Name |
(5,5-dimethyloxolan-2-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJPINAOXMZLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CS(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.